molecular formula C18H21NO5 B4387913 N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide

Cat. No.: B4387913
M. Wt: 331.4 g/mol
InChI Key: AWQZVAXGQCSLOJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy and ethoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-ethoxy-3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It can also serve as a probe to investigate cellular processes and pathways.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its structural features may contribute to its activity against specific biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
  • N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(2,5-dimethoxyphenyl)-3-methoxybenzamide

Comparison: N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide is unique due to the presence of both ethoxy and methoxy groups on the benzene ring. This combination of functional groups can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-5-24-16-8-6-12(10-17(16)23-4)18(20)19-14-11-13(21-2)7-9-15(14)22-3/h6-11H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQZVAXGQCSLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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